molecular formula C12H8F2O2S B1331596 1,2-Difluoro-4-phenylsulfonylbenzene CAS No. 934241-80-2

1,2-Difluoro-4-phenylsulfonylbenzene

Cat. No. B1331596
M. Wt: 254.25 g/mol
InChI Key: XDVJSEPIPCJHKM-UHFFFAOYSA-N
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Description

1,2-Difluoro-4-phenylsulfonylbenzene is a fluorinated aromatic compound that is of interest due to its potential applications in various chemical syntheses. The presence of the difluoro and phenylsulfonyl functional groups suggests that this compound could serve as a versatile intermediate in organic synthesis, particularly in the construction of fluorinated molecules which are increasingly important in pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves the introduction of fluorine atoms or fluorine-containing groups into the aromatic ring. A relevant example is the preparation of 1-aryl-2,2-difluoro enol esters from α-(phenylsulfonyl)difluoromethylated benzoates, which can be obtained from reactions between simple aldehydes and PhSO2CF2H . This method could potentially be adapted for the synthesis of 1,2-difluoro-4-phenylsulfonylbenzene by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds is characterized by the influence of the electronegative fluorine atoms on the aromatic ring. For instance, in the case of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, the fluorine atoms induce a significant electron-withdrawing effect, which is reflected in the molecular structure as observed by X-ray crystallography . Similarly, the molecular structure of 1,2-difluoro-4-phenylsulfonylbenzene would be expected to show the impact of the difluoro and phenylsulfonyl groups on the benzene ring's electronic properties.

Chemical Reactions Analysis

The presence of fluorine atoms in an aromatic compound can significantly alter its reactivity. For example, the introduction of fluorine-containing substituents into the aromatic ring enhances the activation of halogen substituents towards nucleophilic attack, as seen in the synthesis of new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of chloronitrobenzenes . This suggests that 1,2-difluoro-4-phenylsulfonylbenzene could undergo various nucleophilic substitution reactions, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are often dominated by the strong electronegativity and small size of the fluorine atoms. These properties can lead to high thermal stability and unique electronic characteristics, as seen in the novel fluorinated polyimides derived from a fluorinated aromatic diamine . The difluoro and phenylsulfonyl groups in 1,2-difluoro-4-phenylsulfonylbenzene would likely contribute to similar properties, such as increased stability and altered electronic properties, which could be advantageous in various applications.

properties

IUPAC Name

4-(benzenesulfonyl)-1,2-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O2S/c13-11-7-6-10(8-12(11)14)17(15,16)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVJSEPIPCJHKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Difluoro-4-phenylsulfonylbenzene

Synthesis routes and methods

Procedure details

3,4-difluoroaniline (3.5 g), acetonitrile (60 ml), diphenyldisulfide (6 g) and isoamyl nitrite (8 ml) were charged to a flask and heated at 60° C. for 2 h then evaporated under reduced pressure. The residue was purified by flash column chromatography (eluent isohexane) to give the subtitle compound. The product (3,4-difluorophenyl phenyl sulfide) was dissolved in acetonitrile (60 ml). Water (10 ml) and oxone (20 g) were added and stirred for 72 h at RT. The reaction mixture was partitioned between ether/water, the organics were separated, washed with water, then dried (MgSO4) and evaporated under reduced pressure. The residue was purified by flash column chromatography (eluent 5-10% ethyl acetate/isohexane) to give the subtitle compound (2.14 g).
Name
3,4-difluorophenyl phenyl sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 g
Type
reactant
Reaction Step Two

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